molecular formula C18H16NP B1366319 2-(Diphenylphosphino)aniline CAS No. 65423-44-1

2-(Diphenylphosphino)aniline

Cat. No.: B1366319
CAS No.: 65423-44-1
M. Wt: 277.3 g/mol
InChI Key: WIJJGRVJLNMTCI-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)aniline is an organophosphorus compound with the molecular formula C18H16NP. It is characterized by the presence of a phosphine group (PPh2) attached to an aniline moiety. This compound is known for its versatility in coordination chemistry and its role as a ligand in various metal complexes .

Safety and Hazards

The safety data sheet for 2-(Diphenylphosphino)aniline indicates that it may form combustible dust concentrations in air. It is harmful if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(Diphenylphosphino)aniline plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with gold(I), silver(I), and copper(I) substrates, leading to the formation of homo- and hetero-polynuclear complexes . These interactions are crucial for its function in catalysis and other biochemical processes.

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to changes in cellular functions, including alterations in enzyme activity and protein expression . These effects are essential for understanding its role in biochemical and pharmacological applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as gold, silver, and copper . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to form stable complexes with metal ions is key to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe application in biochemical and pharmacological studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in catalysis and its interaction with metal ions are critical for its involvement in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is vital for its application in biochemical research.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Studying its subcellular localization helps in understanding its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diphenylphosphino)aniline can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromoaniline under palladium-catalyzed conditions. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2-diphenylphosphanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJJGRVJLNMTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413256
Record name 2-(DIPHENYLPHOSPHINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65423-44-1
Record name 2-(DIPHENYLPHOSPHINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylphosphino)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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